molecular formula C16H28N2O3 B6787232 N-(2,2-dimethyloxan-4-yl)-2-(4-methylazepan-1-yl)-2-oxoacetamide

N-(2,2-dimethyloxan-4-yl)-2-(4-methylazepan-1-yl)-2-oxoacetamide

Cat. No.: B6787232
M. Wt: 296.40 g/mol
InChI Key: OFZZOXDBFAQMFH-UHFFFAOYSA-N
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Description

N-(2,2-dimethyloxan-4-yl)-2-(4-methylazepan-1-yl)-2-oxoacetamide: is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its unique structure, which includes an oxane ring and an azepane ring, contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-2-(4-methylazepan-1-yl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-12-5-4-8-18(9-6-12)15(20)14(19)17-13-7-10-21-16(2,3)11-13/h12-13H,4-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZZOXDBFAQMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(CC1)C(=O)C(=O)NC2CCOC(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyloxan-4-yl)-2-(4-methylazepan-1-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring is often introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Coupling of the Rings: The final step involves coupling the oxane and azepane rings through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyloxan-4-yl)-2-(4-methylazepan-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

N-(2,2-dimethyloxan-4-yl)-2-(4-methylazepan-1-yl)-2-oxoacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which N-(2,2-dimethyloxan-4-yl)-2-(4-methylazepan-1-yl)-2-oxoacetamide exerts its effects involves its interaction with specific molecular targets. The oxane and azepane rings allow the compound to fit into binding sites of enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethyloxan-4-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide: Similar structure but with a piperidine ring instead of an azepane ring.

    N-(2,2-dimethyloxan-4-yl)-2-(4-methylpyrrolidin-1-yl)-2-oxoacetamide: Contains a pyrrolidine ring instead of an azepane ring.

Uniqueness

N-(2,2-dimethyloxan-4-yl)-2-(4-methylazepan-1-yl)-2-oxoacetamide is unique due to the presence of both oxane and azepane rings, which confer distinct steric and electronic properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

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